- Process for preparation of optically pure carvedilol, World Intellectual Property Organization, , ,
Cas no 95093-99-5 ((R)-Carvedilol)
(R) -carvedilol ((R) -bm 14190), an R-type isomer of carvedilol, is a non selective β/α- 1 receptor blockers (R) -carvedilol can resist the vascular or cardiac toxicity of doxorubicin (DOX)
(R)-Carvedilol structure
(R)-Carvedilol Properties
Names and Identifiers
-
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2R)-
- (R)-(+)-Carvedilol
- (+)-Carvedilol
- (S)-carvedilol
- S-(-)-1-(carbazol-4-yloxy)-3-[[2-(O-methoxyphenoxy)ethyl]amino]-2-propanol
- (R)-Carvedilol
- (2R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (ACI)
- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (R)- (ZCI)
- (R)-1-(9H-carbazol-4-yloxy)-3-[[2-[2-(methoxy)phenoxy]ethyl]amino]propan-2-ol
- R-(+)-Carvedilol
- AC9072
- AKOS040736097
- CARVEDILOL, R-(+)-
- N6E193E020
- BDBM50167073
- MS-26969
- Q27284614
- DTXSID90241748
- DTXCID20164239
- ARD193805
- (+)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol
- 2-PROPANOL, 1-(9H-CARBAZOL-4-YLOXY)-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)-, (2R)-
- MFCD00869663
- SCHEMBL232110
- NS00076451
- HY-B0006C
- 95093-99-5
- CS-0111829
- (R)-1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- CHEMBL3798017
- UNII-N6E193E020
- (R)-1-[(4-Carbazolyl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol
- (R)-BM 14190
- Carvedilol, (+)-
- (2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
- BIDD:GT0736
- +Expand
-
- MFCD00869663
- OGHNVEJMJSYVRP-QGZVFWFLSA-N
- 1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
- O(C1C=CC=C2C=1C1C=CC=CC=1N2)C[C@H](O)CNCCOC1C=CC=CC=1OC
Computed Properties
- 406.189257g/mol
- 0
- 4.2
- 3
- 5
- 10
- 406.189257g/mol
- 406.189257g/mol
- 75.7Ų
- 30
- 508
- 0
- 1
- 0
- 0
- 0
- 1
Experimental Properties
- 4.12890
- 75.74000
- 1.657
- 655.2 °C at 760 mmHg
- 114-115°C
- 350.1 °C
- 1.25
(R)-Carvedilol Price
(R)-Carvedilol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 16 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Palladium , Carbon Solvents: Ethanol , Water
1.2 Reagents: Hydrazine hydrate (1:1)
1.2 Reagents: Hydrazine hydrate (1:1)
Reference
- Intermediates for preparing the R- or S- enantiomer and N-benzyl derivatives of 1-[9'H-carbazol-4'-yloxy]-3-[2"-(2"'-methoxyphenoxy)ethylamino]propan-2-ol [carvedilol], European Patent Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium , Water Solvents: Ethanol ; 20 min, 20 - 30 °C; 1.5 h, 25 °C
Reference
- Preparation of carvedilol, European Patent Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Isopropanol ; rt; 1.5 h, reflux
Reference
- Methods of treating and/or preventing Alzheimer's disease with R-carvedilol, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Isopropanol ; 4 h, rt → reflux
Reference
- Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein BiasJournal of Medicinal Chemistry, 2019, 62(10), 5111-5131,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 °C; 30 °C → reflux; 12 h, reflux
Reference
- Synthesis of racemic and chiral carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-oneIndian Journal of Chemistry, 2012, (9), 1430-1435,
Synthetic Circuit 7
Reaction Conditions
Reference
- Process for the preparation of highly optical pure carvedilol, United States, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Process for the preparation of carvedilol or its enantiomers from the ring-opening reaction of 4-(2,3-epoxypropoxy)carbazole or its enantiomers with an excess of 2-(2-methoxyphenoxy)ethylamine in ethyl acetate as the reaction solvent, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- A process for preparation of 1-[9H-carbazol-4-yloxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Optically active R- and S-carbazole derivatives, Federal Republic of Germany, , ,
Synthetic Circuit 11
Reaction Conditions
Reference
- Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrinJournal of Chromatography A, 2017, 1514, 127-133,
(R)-Carvedilol Raw materials
- 2-Oxazolidinone, 5-[(9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-, (R)- (9CI)
- 2-(2-Aminoethoxy)anisole
- (2R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol
- 4-Hydroxy Carbazole
- Carvedilol
- (5R)-3-[2-(2-Methoxyphenoxy)ethyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone
- (R)-(-)-4-(2,3-Epoxypropoxy)carbazole
(R)-Carvedilol Preparation Products
(R)-Carvedilol Suppliers
Artis.bioche
Audited Supplier
(CAS:95093-99-5)
QIAN JING LI ( WEI XIN TONG HAO )
18108108965
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(R)-Carvedilol Related Literature
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Yahong Sun,Nan Li,Mingliang Zhang,Wei Zhou,Jinghe Yuan,Rong Zhao,Jimin Wu,Zijian Li,Youyi Zhang,Xiaohong Fang Chem. Commun. 2016 52 7086
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Thomas C. Malig,Mitchell R. Ashkin,Austin L. Burman,Manuel Barday,Belinda J. M. Heyne,Thomas G. Back Med. Chem. Commun. 2017 8 606
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Dóra Csicsák,Enik? Borbás,Szabina Kádár,Petra T?zsér,Péter Bagi,Hajnalka Pataki,Bálint Sinkó,Krisztina Takács-Novák,Gergely V?lgyi New J. Chem. 2021 45 11618
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Zaneta Wojnarowska,Yangyang Wang,Krzysztof J. Paluch,Alexei P. Sokolov,Marian Paluch Phys. Chem. Chem. Phys. 2014 16 9123
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Mariangela Raimondo,Anna Borioni,Francesca Prestinaci,Isabella Sestili,Maria Cristina Gaudiano Anal. Methods 2022 14 1396
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Livia Deris Prado,Helvécio Vinícius Antunes Rocha,Jackson Ant?nio Lamounier Camargos Resende,Glaucio Braga Ferreira,Ana Maria Rangel de Figuereido Teixeira CrystEngComm 2014 16 3168
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Hemant Gadape,Kalpesh Parikh Anal. Methods 2011 3 2341
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Bin Yang,Chunnuan Wu,Bin Ji,Xiaoyu Ai,Xiao Kuang,Mingrui Wu,Mengchi Sun,Cong Luo,Zhonggui He,Jin Sun RSC Adv. 2015 5 104846
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Guode Zhao,Xirong Tian,Jian Wang,Maosheng Cheng,Tianyu Zhang,Zihou Wang New J. Chem. 2021 45 1286
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Hassan Sereshti,Sadjad Bakhtiari RSC Adv. 2016 6 75757
95093-99-5 ((R)-Carvedilol) Related Products
- 95094-00-1(2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2S)-)
- 142227-49-4(4'-Hydroxyphenyl Carvedilol)
- 1261395-96-3(4-Hydroxycarvedilol D5)
- 142227-51-8(Phenol,3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxy-)
- 123372-14-5(Phenol,2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- (9CI))
- 123372-13-4(Phenol,2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (S)- (9CI))
- 146574-43-8(9H-Carbazol-3-ol,4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-)
- 72956-44-6(Phenol,2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-)
- 918903-20-5(2-Propanol,1,1'-[[2-(2-methoxyphenoxy)ethyl]imino]bis[3-(9H-carbazol-4-yloxy)-)
- 929106-58-1
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95093-99-5)(R)-Carvedilol
99%/99%/99%/99%
0.1g/0.25g/1g/5mg
336.0/395.0/522.0/150.0